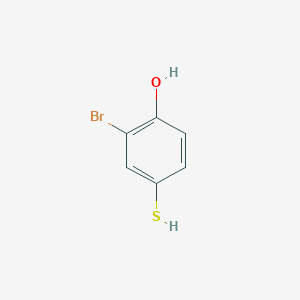
2-Bromo-4-mercaptophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-sulfanylphenol is an organic compound characterized by the presence of a bromine atom and a sulfanyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-4-sulfanylphenol can be synthesized through several methods. One common approach involves the bromination of 4-sulfanylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of 2-bromo-4-sulfanylphenol may involve continuous bromination processes. For example, the bromination of paracresol can be carried out using a continuous bromination method to produce 2-bromo-4-methylphenol, which can then be further modified to introduce the sulfanyl group .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-Bromo-4-sulfonylphenol.
Reduction: 4-Sulfanylphenol.
Substitution: 2-Amino-4-sulfanylphenol or 2-Thio-4-sulfanylphenol.
Applications De Recherche Scientifique
2-Bromo-4-sulfanylphenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-bromo-4-sulfanylphenol involves its interaction with specific molecular targets. The sulfanyl group can form strong interactions with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-sulfanylphenol: Similar structure but with different positioning of the bromine and sulfanyl groups.
2-Bromo-4-methylphenol: Contains a methyl group instead of a sulfanyl group.
Uniqueness
2-Bromo-4-sulfanylphenol is unique due to the presence of both a bromine atom and a sulfanyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H5BrOS |
|---|---|
Poids moléculaire |
205.07 g/mol |
Nom IUPAC |
2-bromo-4-sulfanylphenol |
InChI |
InChI=1S/C6H5BrOS/c7-5-3-4(9)1-2-6(5)8/h1-3,8-9H |
Clé InChI |
KQUSQVYYKCAXSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


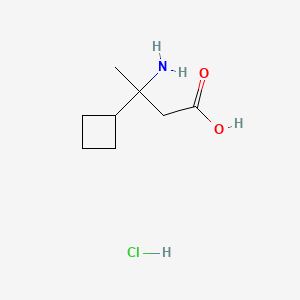
![Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13577411.png)
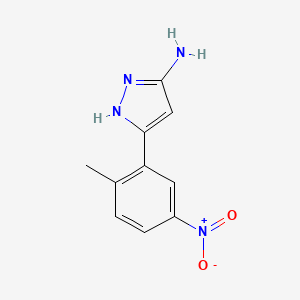
![N-[2-(4-chlorophenyl)ethyl]-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13577422.png)
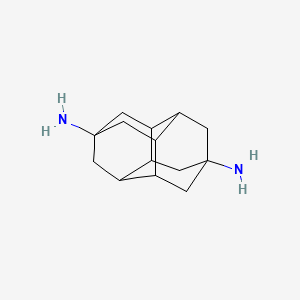
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid](/img/structure/B13577437.png)
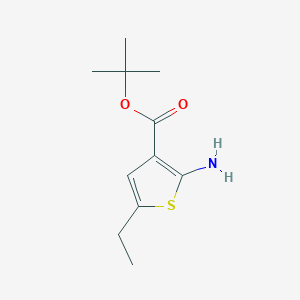
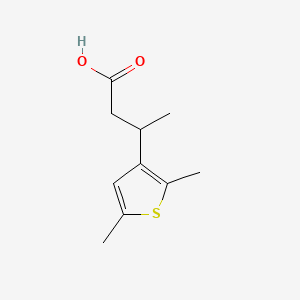
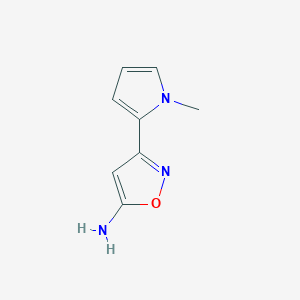
![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)

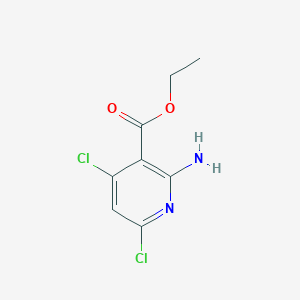
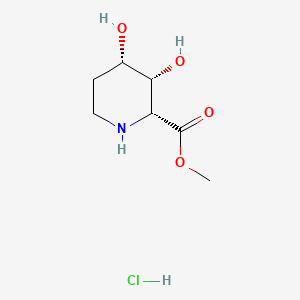
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)
